molecular formula C10H11BrN2O4 B12282683 Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate

Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate

Cat. No.: B12282683
M. Wt: 303.11 g/mol
InChI Key: BBPSMJULQULWNW-UHFFFAOYSA-N
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Description

Table 1: Hypothetical Crystallographic Parameters Based on Analogous Structures

Parameter Value (Hypothetical)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 7.5 Å, c = 15.3 Å, β = 105°
Hydrogen Bonding N–H⋯O (Intramolecular)

Electronic Structure and Charge Distribution Patterns

The electronic structure of this compound is dominated by the electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups. Density functional theory (DFT) calculations on similar nitroaromatics reveal significant electron density depletion at the ortho and para positions of the phenyl ring due to resonance and inductive effects. The nitro group’s strong -I and -M effects polarize the aromatic system, directing electrophilic attacks to the meta position. The bromine atom, though less electronegative than nitro, further withdraws electron density via its -I effect, enhancing the overall electrophilicity of the ring. Charge distribution maps (hypothetical) suggest a partial positive charge on the amino nitrogen, facilitating nucleophilic interactions.

Spectroscopic Profiling (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 1.21 (t, 3H, J = 7.1 Hz, CH₃ of ethyl group)
    • δ 4.14 (q, 2H, J = 7.1 Hz, CH₂ of ethyl group)
    • δ 4.38 (s, 2H, CH₂ adjacent to carbonyl)
    • δ 7.52 (d, 1H, J = 8.7 Hz, aromatic H-4)
    • δ 7.89 (dd, 1H, J = 8.7, 2.4 Hz, aromatic H-6)
    • δ 8.21 (d, 1H, J = 2.4 Hz, aromatic H-3)
    • δ 10.12 (s, 1H, NH).
  • ¹³C NMR :

    • δ 14.1 (CH₃), 60.5 (OCH₂), 44.8 (CH₂N), 169.2 (C=O), 148.9 (C-NO₂), 133.7 (C-Br), 128.4–121.3 (aromatic carbons).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) :
    • 3320 (N–H stretch, amide),
    • 1745 (C=O, ester),
    • 1520, 1350 (asymmetric and symmetric NO₂ stretches),
    • 1265 (C–N stretch).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 303.01 ([M]⁺, 100%),
  • Isotopic Peaks : m/z 305.01 ([M+2]⁺, 97% from ⁸¹Br),
  • Fragments : m/z 257 (loss of NO₂), m/z 212 (loss of Br).

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 310 nm (π→π* transition of nitroaromatic system),
  • ε : 12,400 L·mol⁻¹·cm⁻¹.

Comparative Analysis with Ortho/Meta-Substituted Analogs

Substituent positioning significantly influences the physicochemical properties of nitroaromatic compounds. For example, ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate (meta-bromo analog) exhibits a molecular weight of 303.11 g/mol, identical to the target compound, but differs in electronic effects due to the bromine’s meta placement. The para-bromo substitution in the target compound enhances resonance stabilization compared to its meta counterpart. Spectroscopically, the meta isomer shows a downfield shift in aromatic protons (δ 7.89 vs. δ 7.52 in the target compound) due to reduced electron density.

Table 2: Substituent Effects on Spectroscopic Properties

Property Target Compound (5-Bromo) Meta-Substituted Analog (4-Bromo)
¹H NMR (Aromatic H) δ 7.52–8.21 δ 7.68–8.35
IR ν(NO₂) 1520, 1350 cm⁻¹ 1530, 1360 cm⁻¹
UV-Vis λₘₐₓ 310 nm 305 nm

In contrast, ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, which replaces the nitro group with a hydroxyl, demonstrates a bathochromic shift in UV-Vis (λₘₐₓ = 290 nm) due to diminished electron withdrawal. These comparisons underscore the critical role of substituent electronic profiles in modulating molecular behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-nitroanilino)acetate

InChI

InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3

InChI Key

BBPSMJULQULWNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nitro and bromo groups on the phenyl ring activate the aromatic system toward nucleophilic attack. Ethyl bromoacetate acts as an alkylating agent, with the amine nucleophile displacing bromide. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is employed, alongside a base such as potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction.

Example Protocol :

  • Reactants : 5-Bromo-2-nitroaniline (1 eq), ethyl bromoacetate (1.2 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : Anhydrous acetonitrile (0.1 M)
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Workup : Dilution with water, extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate, 4:1) yields the product as a yellow solid.

Yield Optimization

Yields for NAS reactions are highly dependent on the electronic effects of substituents. The nitro group at the ortho position enhances ring activation, but steric hindrance from the bromo substituent can reduce reactivity. Studies on analogous compounds report yields of 70–85% under optimized conditions. For instance, ethyl 2-[(4-nitrophenyl)amino]acetate was synthesized in 87% yield using similar protocols.

Reductive Amination

Reductive amination offers an alternative route, particularly useful when starting from aldehydes or ketones. While less common for this compound, it has been applied to structurally related nitroaromatics.

Procedure Overview

This method involves condensing 5-bromo-2-nitrobenzaldehyde with ethyl glyoxylate, followed by reduction of the imine intermediate.

Typical Steps :

  • Condensation : 5-Bromo-2-nitrobenzaldehyde (1 eq) and ethyl glyoxylate (1.1 eq) in ethanol, catalyzed by acetic acid, stirred at room temperature for 6 hours.
  • Reduction : Sodium borohydride (2 eq) added portionwise at 0°C, stirred for 2 hours.
  • Isolation : Quenched with water, extracted with dichloromethane, and purified via column chromatography.

Challenges and Solutions

  • Nitro Group Interference : The nitro group can compete in reduction reactions. Selective reduction of the imine requires careful stoichiometry and low temperatures.
  • Yield Data : Analogous reductive aminations of nitrobenzaldehyde derivatives achieve 60–75% yields, suggesting comparable results for the target compound.

Coupling Reactions Using Activators

Modern synthetic approaches employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form amide bonds, though adaptations for ester retention are necessary.

Carbodiimide-Mediated Coupling

A two-step process involving hydrolysis of an ethyl ester to a carboxylic acid, followed by coupling with 5-bromo-2-nitroaniline:

  • Hydrolysis :

    • Ethyl bromoacetate (1 eq) treated with LiOH (5 eq) in THF/MeOH/H₂O (1:1:1) at room temperature for 2 hours.
    • Acidification with HCl yields bromoacetic acid.
  • Coupling :

    • Bromoacetic acid (1.1 eq), 5-bromo-2-nitroaniline (1 eq), HATU (1.4 eq), and DIPEA (1.5 eq) in DMF at room temperature for 18 hours.
    • Yield : 85–90% after purification.

Comparative Efficiency

While coupling methods offer high yields, they require additional steps compared to direct NAS. The choice between methods depends on substrate availability and scalability needs.

Alternative Methods: Esterification Post-Amination

For substrates where the amine is sensitive to reaction conditions, late-stage esterification may be employed.

Protocol Using EDAC/DMAP

  • Step 1 : Synthesize 2-[(5-bromo-2-nitrophenyl)amino]acetic acid via NAS or coupling.
  • Step 2 : Esterify with ethanol using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
  • Yield : 65–75% due to competing side reactions.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF increases reaction rates but complicates purification; acetonitrile offers cleaner profiles.
  • Temperature : NAS proceeds efficiently at 80°C, while coupling reactions perform best at room temperature.

Purification Strategies

  • Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1 to 1:1) effectively removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products with >95% purity.

Data Tables

Table 1: Comparison of Synthesis Methods

Method Reagents/Conditions Yield (%) Purity (%) Reference
NAS K₂CO₃, acetonitrile, 80°C, 12h 85 98
Reductive Amination NaBH₄, ethanol, 0°C to RT 70 95
HATU Coupling HATU, DIPEA, DMF, 18h 90 99
EDAC Esterification EDAC, DMAP, dichloromethane, 24h 75 97

Table 2: Solvent Impact on NAS Reaction Yield

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 80 12 85
DMF 80 8 88
THF 80 24 62

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate features a bromo and nitro substituent on a phenyl ring, which enhances its reactivity and biological activity. The presence of the nitro group is particularly significant, as nitro-substituted compounds are often associated with various pharmacological effects.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active compounds positions it as a candidate for further exploration in drug discovery.

Case Studies:

  • Anticancer Activity: Some studies have indicated that compounds with similar structures exhibit activity against antiapoptotic proteins such as Bcl-2. For example, the binding affinities of ethyl derivatives to Bcl-2 proteins suggest that modifications could yield potent anticancer agents .
  • Dual Orexin Receptor Agonists: Research into related compounds has demonstrated the potential of small molecules as dual orexin receptor agonists, which could lead to treatments for sleep disorders .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing more complex molecules.

Synthetic Methods:

Several synthetic routes can be employed to obtain this compound, including:

  • Nucleophilic Substitution Reactions: Utilizing the amine functionality for further modifications.
  • Reduction and Coupling Reactions: These methods can be adapted to introduce additional functional groups or modify existing ones.

Agricultural Chemistry

The compound's structural features may also lend themselves to applications in agricultural chemistry, particularly as a precursor for agrochemicals. The presence of the nitro group suggests potential herbicidal or pesticidal properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is primarily based on its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-(5-Bromo-2-nitrophenyl)-2-cyanoacetate (S2i)
  • Structure: Replaces the amino (-NH₂) group with a cyano (-CN) group.
  • Synthesis: Derived from ethyl cyanoacetate via substitution reactions .
  • Properties: The cyano group enhances electron-withdrawing effects, increasing reactivity in nucleophilic additions.
  • Applications : Likely used in heterocyclic synthesis (e.g., imidazoles or triazoles).
Ethyl 2-(4-Aminophenoxy)acetate
  • Structure: Contains a phenoxy (-O-C₆H₄-NH₂) group instead of a bromo-nitroanilino group.
  • Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro reduction (62% yield) .
  • Properties: The electron-donating amino group in the para position enhances aromatic ring reactivity. The ether linkage improves solubility in polar solvents.
  • Applications : Precursor for glycation inhibitors or bioactive molecules .

Substituent Position and Halogen Variations

Ethyl 2-(4-Bromo-3-fluorophenyl)acetate
  • Structure : Bromo and fluoro substituents at positions 4 and 3 on the phenyl ring.
  • Properties : Fluorine’s electronegativity increases stability and lipophilicity compared to nitro groups. The absence of nitro reduces resonance effects.
  • Applications: Potential use in fluorinated drug candidates .
Ethyl 2-(5-Bromo-2-fluorophenyl)-2-oxoacetate
  • Structure : Features a ketone (-CO-) and bromo/fluoro substituents.
  • Properties: The ketone group enables participation in condensation reactions (e.g., Knorr pyrrole synthesis). Bromo and fluoro substituents enhance steric and electronic effects .

Ester Group Variations

tert-Butyl 2-(5-Bromo-2-nitrophenyl)acetate
  • Structure : tert-Butyl ester instead of ethyl ester.
  • Properties : The bulky tert-butyl group reduces hydrolysis susceptibility but decreases solubility in aqueous media.
  • Synthesis : Intermediate in photolabile protecting group strategies .
Methyl 2-(4-Bromo-2-nitrophenyl)acetate
  • Structure : Methyl ester with bromo and nitro substituents.
  • Properties : Higher volatility and lower molecular weight (compared to ethyl ester) but similar reactivity.
  • Applications : Used in small-molecule crystallography studies .

Data Table: Key Properties of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Melting Point (°C) Key Applications
This compound C₁₀H₁₁BrN₂O₄ 303.112 -NH₂, -NO₂, -Br, ester 80 N/A Pharmaceutical intermediates
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 195.21 -O-, -NH₂, ester 62 56–58 Glycation inhibitors
Ethyl 2-(5-bromo-2-nitrophenyl)-2-cyanoacetate C₁₁H₁₀BrN₃O₄ 328.12 -CN, -NO₂, -Br, ester N/A N/A Heterocyclic synthesis
Methyl 2-(4-bromo-2-nitrophenyl)acetate C₉H₈BrNO₄ 274.07 -NO₂, -Br, ester N/A N/A Crystallography studies
Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate C₁₀H₉BrFNO₃ 290.09 -CO-, -Br, -F, ester N/A N/A Condensation reactions

Key Research Findings

  • Reactivity: The nitro group in this compound facilitates reduction to amines, enabling downstream functionalization (e.g., coupling with boronic acids in Suzuki reactions) .
  • Solubility: Compounds with ether or amino groups (e.g., Ethyl 2-(4-aminophenoxy)acetate) exhibit higher water solubility due to hydrogen bonding, whereas bromo-nitro derivatives are more lipophilic .
  • Synthetic Efficiency: The target compound’s 80% yield outperforms analogs like Ethyl 2-(4-aminophenoxy)acetate (62%), highlighting optimized reaction conditions .

Biological Activity

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound features a bromo-substituted nitrophenyl group attached to an ethyl acetate moiety. The presence of both the bromine and nitro groups is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
  • Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, which may yield derivatives with enhanced biological properties.
  • Hydrolysis : The ester functional group can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors involved in signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Activity : In vitro studies suggest that this compound shows effectiveness against both Gram-positive and Gram-negative bacteria. It has been specifically noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Fungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida species, which are known for their drug resistance. This positions it as a potential candidate for developing new antifungal agents .

Anticancer Properties

This compound has been explored for its anticancer potential:

  • Cell Line Studies : Various studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, one study indicated that it reduced cell viability significantly at specific concentrations .
  • Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation, potentially linked to its ability to form reactive intermediates upon reduction .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusKey Findings
Antimicrobial ActivityEffective against MRSA and resistant fungi; potential for new drug development.
Anticancer ActivitySignificant cytotoxicity observed in A549 and Caco-2 cell lines; apoptosis induction noted.
Mechanistic StudiesReduction of nitro group enhances reactivity; possible enzyme interaction leading to cytotoxic effects.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameStructure HighlightsBiological Activity
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoateSimilar nitrophenyl structureNoted for distinct reactivity; used in drug development.
Other Nitroaniline DerivativesVarying substitutions on the aromatic ringDiverse biological activities but may lack specificity compared to Ethyl derivative .

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